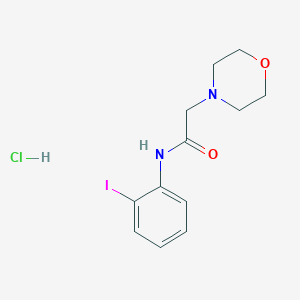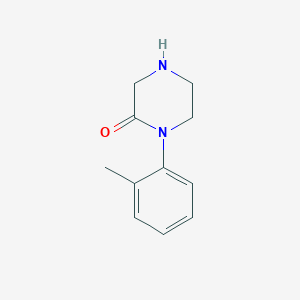
1-(2-Methylphenyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylphenyl)piperazin-2-one, also known as 2,3-dihydro-1-(2-methylphenyl)-2-oxo-1H-pyrido[2,3-b][1,4]diazepin-3-yl acetate, is a compound that has been extensively studied for its potential use in scientific research. This compound has a unique chemical structure that makes it an attractive target for researchers interested in understanding its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(2-Methylphenyl)piperazin-2-one is complex and not fully understood. However, it is believed to act by binding to certain neurotransmitter receptors in the brain, particularly the serotonin and dopamine receptors. This binding inhibits the activity of these receptors, leading to a decrease in the release of certain neurotransmitters and a subsequent decrease in neuronal activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(2-Methylphenyl)piperazin-2-one are still being studied. However, it has been shown to have a potent inhibitory effect on certain neurotransmitter receptors, leading to a decrease in the release of certain neurotransmitters and a subsequent decrease in neuronal activity. This makes it a valuable tool for studying the role of these receptors in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(2-Methylphenyl)piperazin-2-one in lab experiments is its potent inhibitory effect on certain neurotransmitter receptors. This makes it a valuable tool for studying the role of these receptors in various neurological disorders. However, one of the limitations of using this compound is its complex chemical structure, which can make it difficult to synthesize and analyze.
Orientations Futures
There are several future directions for research on 1-(2-Methylphenyl)piperazin-2-one. One of the most promising areas of research is in the development of new drugs that target the same neurotransmitter receptors as this compound. Another area of research is in the development of new methods for synthesizing and analyzing this compound, which could lead to a better understanding of its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-(2-Methylphenyl)piperazin-2-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is through the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid and acetic anhydride. The resulting product is then subjected to further chemical reactions to yield the final compound.
Applications De Recherche Scientifique
1-(2-Methylphenyl)piperazin-2-one has been extensively studied for its potential use in scientific research. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to have a potent inhibitory effect on certain neurotransmitter receptors. This makes it a valuable tool for studying the role of these receptors in various neurological disorders, such as depression, anxiety, and schizophrenia.
Propriétés
Numéro CAS |
150705-53-6 |
|---|---|
Nom du produit |
1-(2-Methylphenyl)piperazin-2-one |
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(2-methylphenyl)piperazin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-9-4-2-3-5-10(9)13-7-6-12-8-11(13)14/h2-5,12H,6-8H2,1H3 |
Clé InChI |
JIVAIAVOPGOQMG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCNCC2=O |
SMILES canonique |
CC1=CC=CC=C1N2CCNCC2=O |
Synonymes |
Piperazinone, 1-(2-methylphenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



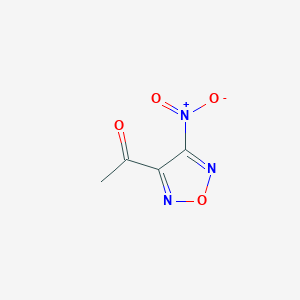
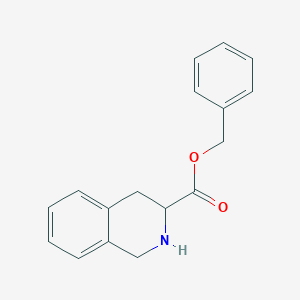
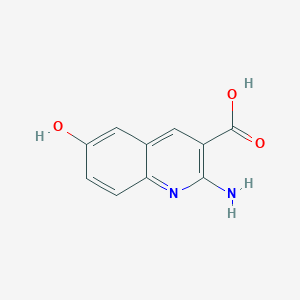

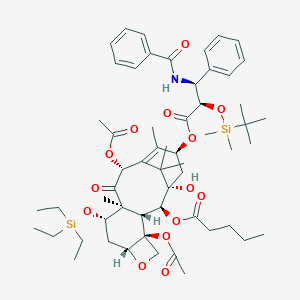
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)
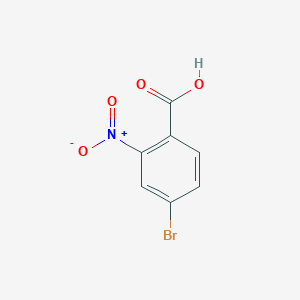

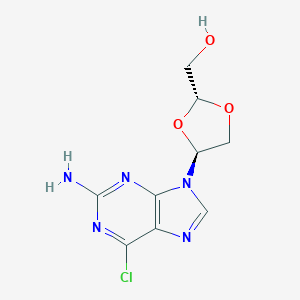
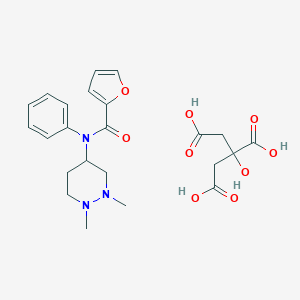
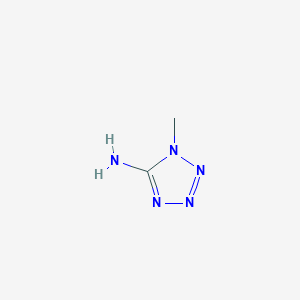
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B134228.png)
![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)
